molecular formula C18H16BrN5O5S B2583864 N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide CAS No. 888428-10-2

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2583864
CAS No.: 888428-10-2
M. Wt: 494.32
InChI Key: IOUVNPWRNQZBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide features a pyrimidinone core substituted with:

  • A thioether linkage to a 2-methoxyphenylacetamide group.
  • A 5-bromofuran-2-carboxamide moiety at the 5-position.
  • An amino group at the 4-position.

The bromine atom on the furan ring may enhance electrophilic reactivity or influence pharmacokinetics .

Properties

IUPAC Name

N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O5S/c1-28-10-5-3-2-4-9(10)21-13(25)8-30-18-23-15(20)14(17(27)24-18)22-16(26)11-6-7-12(19)29-11/h2-7H,8H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUVNPWRNQZBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C18_{18}H16_{16}BrN5_5O5_5S
Molecular Weight: 494.3 g/mol
CAS Number: 888428-10-2
Structure: The compound features a furan ring, a pyrimidine moiety, and several functional groups that contribute to its biological activity.

The compound exhibits multiple mechanisms of action that contribute to its biological efficacy:

  • Inhibition of Myeloperoxidase (MPO): Research indicates that similar compounds can act as selective inhibitors of MPO, an enzyme implicated in inflammatory processes. This inhibition can potentially mitigate autoimmune and inflammatory disorders .
  • Antibacterial and Antitubercular Activities: Preliminary studies suggest that derivatives of pyrimidine compounds demonstrate significant antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis .
  • Apoptosis Induction: There is evidence that compounds with similar structures can induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target/Pathway Effectiveness Reference
MPO InhibitionMyeloperoxidaseHigh selectivity
AntibacterialVarious bacteriaSignificant activity
AntitubercularMycobacterium tuberculosisModerate to high efficacy
Apoptosis InductionCDK inhibitionEffective in cancer cells

Case Studies

  • MPO Inhibitors in Clinical Trials: A study on N1-substituted thiouracils indicated their potential as therapeutic agents for inflammatory diseases by effectively inhibiting MPO activity in vivo . This suggests a promising avenue for clinical applications of similar compounds.
  • Antimicrobial Testing: In vitro testing of related pyrimidine derivatives showed promising results against various bacterial strains, suggesting that modifications to the structure could enhance antimicrobial properties .
  • Cancer Research Applications: Research on apoptosis-inducing compounds has shown that targeting CDK pathways can sensitize cancer cells to treatment, indicating that N-(4-amino...) could be further explored for oncological applications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide exhibit significant anticancer properties. For instance, research has demonstrated that targeting cyclin-dependent kinases (CDKs) can enhance apoptosis in breast cancer cells. The compound's structure suggests it may interact with CDK enzymes, potentially leading to effective cancer treatments .

Enzyme Inhibition

The compound's design incorporates features that may inhibit specific enzymes involved in cancer progression. The presence of the pyrimidine and furan moieties could allow for selective binding to enzyme active sites, disrupting their function. This mechanism is crucial for drugs targeting kinases and other proteins involved in cell cycle regulation .

Case Study 1: CDK Inhibition

A study focused on the inhibition of CDK2 by similar compounds revealed that structural modifications could enhance binding affinity and selectivity. The incorporation of a bromine atom and a furan ring in the structure of this compound may improve its efficacy as a CDK inhibitor, leading to decreased proliferation of cancer cells .

Case Study 2: Antitumor Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals, suggesting potential for therapeutic development against resistant cancer forms .

Comparison with Similar Compounds

Dihydropyridine Derivatives (AZ331 and AZ257)

Key Compounds ():

  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
  • AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.

Structural Differences :

Feature Target Compound AZ331/AZ257
Core Structure Pyrimidinone 1,4-Dihydropyridine
5-Position Substituent 5-Bromofuran-2-carboxamide Cyano group (AZ331) or Br-phenyl (AZ257)
Thioether Linkage 2-Methoxyphenylacetamide 4-Methoxyphenyl (AZ331) or Br-phenyl (AZ257)

Functional Implications :

  • The bromine in AZ257 and the target compound could enhance halogen bonding with biological targets, while the cyano group in AZ331 may increase electrophilicity .

Thieno[2,3-d]pyrimidine Derivatives

Key Compounds ():

  • : 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides.
  • : N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide.

Structural Differences :

Feature Target Compound Thieno[2,3-d]pyrimidines
Core Structure Pyrimidinone Thieno[2,3-d]pyrimidine (sulfur-containing fused ring)
Substituents Bromofuran carboxamide Thioxo group (), dimethylaminoethyl ()

Functional Implications :

  • The thieno[2,3-d]pyrimidine core introduces sulfur, which may alter electronic properties and metabolic stability compared to the pyrimidinone .
  • The dimethylaminoethyl group in ’s compound likely improves water solubility, a feature absent in the target compound .

Tetrahydropyrimidine Derivatives

Key Compound ():

  • 4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .

Structural Differences :

Feature Target Compound Compound
Core Structure 1,6-Dihydropyrimidinone 1,2,3,4-Tetrahydropyrimidine
Substituents 5-Bromofuran 2-Bromophenyl and ethoxyphenyl
Functional Groups Oxo group at position 6 Thioxo group at position 2

Functional Implications :

  • The thioxo group in ’s compound may favor tautomerization, altering binding modes compared to the oxo group in the target compound .
  • Ethoxy vs. methoxy substituents could modulate lipophilicity and metabolic oxidation rates .

Pyrimidine-Based Antimicrobial Agents

Key Compound ():

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.

Structural Differences :

Feature Target Compound Compound
Core Substituents Bromofuran carboxamide Fluorophenyl and methoxyphenyl groups
Functional Groups Amino, carboxamide Aminomethyl, fluorine

Functional Implications :

  • The fluorine atom in ’s compound may enhance metabolic stability and membrane permeability compared to the bromine in the target .

Structural and Physicochemical Properties

Compound Class Advantages over Target Limitations vs. Target
Dihydropyridines Enhanced electrophilicity (cyano) Reduced hydrogen-bonding capacity
Thienopyrimidines Improved metabolic stability (sulfur) Potential solubility issues
Tetrahydropyrimidines Tautomerization versatility Lower oxidative stability (thioxo)
Fluorinated Pyrimidines Higher metabolic stability Reduced halogen bonding (F vs. Br)

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer:
Synthesis requires multi-step optimization. Critical steps include:

  • Thioether bond formation: React 2-methoxyphenylamino-oxoethyl thiol intermediates with pyrimidinone derivatives under nitrogen to prevent oxidation .
  • Solvent selection: Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance solubility of intermediates .
  • pH and temperature control: Maintain pH 7–8 during nucleophilic substitution to avoid side reactions. Temperatures between 60–80°C are optimal for cyclization steps .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural confirmation involves:

  • NMR spectroscopy: 1H/13C NMR to resolve aromatic protons (δ 6.8–8.2 ppm), thiomethyl groups (δ 2.5–3.5 ppm), and carbonyl signals (δ 165–175 ppm) .
  • X-ray crystallography: Single-crystal analysis to validate dihedral angles between the pyrimidinone and furan rings, ensuring correct stereochemistry .
  • Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~590–600 m/z) and bromine isotopic patterns .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for derivative synthesis?

Methodological Answer:
Apply DoE to systematically vary:

  • Factors: Catalyst loading (e.g., 1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 h).
  • Response variables: Yield, purity, and byproduct formation.
  • Statistical modeling: Use central composite design to identify interactions (e.g., solvent-catalyst synergy) and generate predictive models. For example, a study on similar pyrimidinones found DMF and 3 mol% catalyst maximized yield (82%) .
  • Validation: Replicate optimal conditions in triplicate to confirm reproducibility .

Advanced: How can structure-activity relationship (SAR) studies guide biological activity enhancement?

Methodological Answer:

  • Substituent variation: Replace the 5-bromofuran group with electron-withdrawing groups (e.g., nitro) to test cytotoxicity changes. Compare IC50 values in cancer cell lines .
  • Bioisosteric replacement: Substitute the thioether linkage with sulfonyl or selenoether groups to modulate metabolic stability .
  • Computational docking: Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinase domains). Prioritize derivatives with ΔG < −8 kcal/mol for synthesis .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay variability or impurities. Mitigate by:

  • Standardized protocols: Use identical cell lines (e.g., HepG2) and incubation times (48 h) across studies.
  • Purity validation: HPLC-MS to confirm ≥98% purity before testing. Impurities >2% can skew IC50 results .
  • Orthogonal assays: Compare enzymatic inhibition (e.g., kinase activity) with cell-based assays to distinguish direct vs. indirect effects .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to model electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
  • Molecular dynamics (MD): Simulate binding to ATP-binding cassettes (e.g., 1 ns trajectories) to assess stability of hydrogen bonds with Lys123 and Asp184 residues .
  • ADMET prediction: Use SwissADME to estimate logP (~3.2), BBB permeability, and CYP450 interactions, guiding lead prioritization .

Basic: How to assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .
  • Photodegradation: Expose to UV light (254 nm) for 24 h and monitor via HPLC for cis-trans isomerization or bromine loss .
  • Solution stability: Store in DMSO at −20°C; avoid repeated freeze-thaw cycles to prevent thioether oxidation .

Advanced: How to address ambiguities in spectral data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR techniques: Use HSQC to correlate 1H-13C signals and COSY to resolve coupling in crowded regions (e.g., pyrimidinone protons) .
  • Isotopic labeling: Synthesize a 13C-labeled analog at the carbonyl position to confirm assignments .
  • DFT-predicted shifts: Compare experimental 13C shifts with Gaussian-calculated values (mean deviation < 1 ppm validates assignments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.